3-(3-Methyl-2-butenyl)benzaldehyde 3-(3-Methyl-2-butenyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13938466
InChI: InChI=1S/C12H14O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8-9H,7H2,1-2H3
SMILES:
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

3-(3-Methyl-2-butenyl)benzaldehyde

CAS No.:

Cat. No.: VC13938466

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methyl-2-butenyl)benzaldehyde -

Specification

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 3-(3-methylbut-2-enyl)benzaldehyde
Standard InChI InChI=1S/C12H14O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8-9H,7H2,1-2H3
Standard InChI Key BEGSAZGTDSSAMC-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=CC(=CC=C1)C=O)C

Introduction

Chemical Identity and Structural Characteristics

3-(3-Methyl-2-butenyl)benzaldehyde (C12_{12}H14_{14}O) consists of a benzaldehyde core with a prenyl group (-CH2_2-CH=C(CH3_3)2_2) at position 3 (Figure 1). Key structural features include:

  • Molecular formula: C12_{12}H14_{14}O

  • Molecular weight: 190.24 g/mol

  • Functional groups: Aldehyde (-CHO) and prenyl substituent.

Figure 1: Proposed structure of 3-(3-Methyl-2-butenyl)benzaldehyde.
(Note: Direct crystallographic data are unavailable; structure inferred from analogous compounds .)

Synthesis and Isolation

Friedel-Crafts Alkylation

A common method for introducing prenyl groups involves Friedel-Crafts alkylation. For example:

  • Reactants: Benzaldehyde derivatives (e.g., 3-hydroxybenzaldehyde) and 3-methyl-2-butenyl bromide.

  • Conditions: Lewis acid catalysts (e.g., AlCl3_3) in anhydrous solvents .

  • Yield: ~20–27% for analogous compounds .

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency:

  • Example: Synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone from 4-hydroxy-3-prenylacetophenone and benzaldehyde under microwave conditions (80°C, 10 min) .

Claisen-Schmidt Condensation

Used for chalcone derivatives but adaptable for benzaldehyde analogs:

  • Reactants: Acetophenone derivatives and benzaldehyde .

Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Advantages
Friedel-CraftsAlCl3_3, RT, 24h20–27%Simplicity
Microwave-assisted80°C, 10 min>80%Rapid, energy-efficient
Claisen-SchmidtNaOH, EtOH, reflux50–70%Scalability

Physicochemical Properties

NMR Spectroscopy

  • 1^1H NMR (CDCl3_3):

    • δ 9.90 (s, 1H, CHO) .

    • δ 6.7–7.8 (m, 4H, aromatic H) .

    • δ 5.3 (t, 1H, CH=C), 3.4 (d, 2H, CH2_2), 1.8 (s, 6H, CH3_3) .

  • 13^{13}C NMR:

    • δ 192.1 (CHO), 130–140 (aromatic C), 121.2 (CH2_2-CH=C), 26.3 (CH3_3) .

IR Spectroscopy

  • Strong absorption at 1700 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C aromatic) .

Physical Properties

  • Boiling point: Estimated ~250–280°C (analogous to 4-hydroxy derivatives ).

  • Solubility: Lipophilic; soluble in chloroform, methanol, and DMSO .

Applications and Biological Activity

Industrial Uses

  • Fragrance synthesis: Prenyl groups contribute to citrus-like odors .

  • Polymer chemistry: Serves as a monomer in resin production .

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